[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
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Overview
Description
[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a type of phosphatidylinositol, a class of phospholipids that play a crucial role in cellular signaling and membrane structure. This compound consists of a glycerol backbone linked to two fatty acid chains, both of which are oleic acid (18:1), and an inositol ring. It is an essential component of cell membranes and is involved in various cellular processes, including signal transduction and membrane trafficking.
Scientific Research Applications
[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid chemistry and membrane dynamics.
Biology: Plays a crucial role in cell signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
Medicine: Investigated for its role in diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the formulation of liposomes for drug delivery and as an emulsifier in food and cosmetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate can be synthesized through a series of chemical reactions involving the esterification of glycerol with oleic acid, followed by the attachment of an inositol ring. The synthesis typically involves the following steps:
Esterification: Glycerol is esterified with oleic acid in the presence of a catalyst such as sulfuric acid to form mono- and di-oleoylglycerol.
Phosphorylation: The di-oleoylglycerol is then phosphorylated using phosphorus oxychloride to form phosphatidic acid.
Inositol Addition: Finally, the phosphatidic acid is reacted with inositol in the presence of a base such as sodium hydroxide to form phosphatidylinositol(18:1/18:1).
Industrial Production Methods
Industrial production of phosphatidylinositol(18:1/18:1) often involves the extraction and purification of the compound from natural sources such as soybeans or egg yolks. The extraction process typically includes solvent extraction, followed by chromatographic purification to isolate the desired phosphatidylinositol species.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed by phospholipases to release fatty acids and inositol phosphates.
Phosphorylation: The inositol ring can be phosphorylated at different positions to form various phosphoinositides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of metal catalysts.
Hydrolysis: Enzymes like phospholipase C or D.
Phosphorylation: Kinases such as phosphatidylinositol 3-kinase (PI3K) or phosphatidylinositol 4-kinase (PI4K).
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and inositol phosphates.
Phosphorylation: Phosphoinositides such as phosphatidylinositol 4,5-bisphosphate.
Mechanism of Action
[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate exerts its effects primarily through its role in cell signaling. It is a precursor to various phosphoinositides, which act as signaling molecules. These phosphoinositides are involved in the activation of protein kinase B (Akt) and other signaling pathways that regulate cell growth, survival, and metabolism. The compound interacts with specific proteins and enzymes, such as phosphatidylinositol 3-kinase, to modulate their activity and downstream signaling events.
Comparison with Similar Compounds
[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate can be compared with other phosphatidylinositol species, such as:
Phosphatidylinositol(180/181): Contains one stearic acid (18:0) and one oleic acid (18:1) chain.
Phosphatidylinositol(160/181): Contains one palmitic acid (16:0) and one oleic acid (18:1) chain.
Phosphatidylinositol(180/182): Contains one stearic acid (18:0) and one linoleic acid (18:2) chain.
The uniqueness of phosphatidylinositol(18:1/18:1) lies in its specific fatty acid composition, which can influence its physical properties and interactions with proteins and other molecules within the cell membrane.
Properties
Molecular Formula |
C45H83O13P |
---|---|
Molecular Weight |
863.1 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H83O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40-45,48-52H,3-16,21-36H2,1-2H3,(H,53,54)/b19-17-,20-18-/t37-,40?,41-,42?,43?,44?,45?/m1/s1 |
InChI Key |
LALGUHSIWLNTNW-HBQZPISHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1C([C@@H](C(C(C1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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